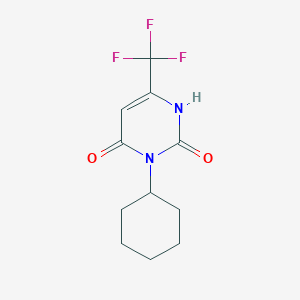
3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, otherwise known as CTP, is a heterocyclic organic compound that is widely used in chemical synthesis and scientific research. It is a five-member ring structure that consists of two nitrogen atoms, two carbon atoms, and one oxygen atom. CTP is a versatile compound that has a wide range of applications in the field of chemical synthesis and scientific research.
Aplicaciones Científicas De Investigación
Hybrid Catalysts and Synthesis of Pyranopyrimidine Derivatives
3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, as a part of the pyrimidine class of compounds, has been noted for its role in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds, particularly 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), have extensive applications due to their broader synthetic capabilities and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and others, have been utilized for the synthesis of these scaffolds, underlining the importance of pyrimidine derivatives in pharmaceutical and medicinal industries (Parmar, Vala, & Patel, 2023).
Nitisinone Degradation and Environmental Impact
While focusing specifically on nitisinone (a derivative of 3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione), research has been conducted on its stability, degradation pathways, and environmental impact. Nitisinone, originally a triketone herbicide, displayed suboptimal properties in its designated use, leading to limited commercialization. However, its medical applications, particularly for hepatorenal tyrosinemia, have been significant. The stability and degradation products of nitisinone under various conditions were extensively studied, highlighting the chemical's stability and the formation of stable degradation products like ATFA and NTFA (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Pyrimidine Derivatives and Anti-inflammatory Activity
In the broader context of pyrimidine derivatives, extensive research has been conducted on their anti-inflammatory properties. These studies emphasize the inhibitory effects of pyrimidine derivatives against vital inflammatory mediators, contributing significantly to their potential as anti-inflammatory agents. The synthesis of pyrimidine derivatives and their structure-activity relationships (SARs) have been extensively documented, offering insights for future drug development (Rashid et al., 2021).
Pyrimidine and Alzheimer's Disease
Research on pyrimidine derivatives has also extended to neurological disorders, notably Alzheimer's disease. The synthesis and pharmacological advancement of Pyrimidine moiety as therapeutics for Alzheimer's disease have been a focal point, emphasizing the structural activity relationship (SAR) studies. This highlights the potential of pyrimidine and its derivatives in mitigating neurological disorders and contributing to the development of anti-Alzheimer's agents (Das et al., 2021).
Propiedades
IUPAC Name |
3-cyclohexyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOXKQXGZFZFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555478.png)
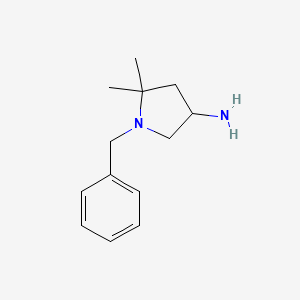
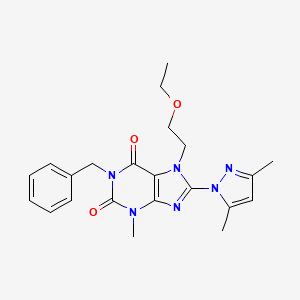
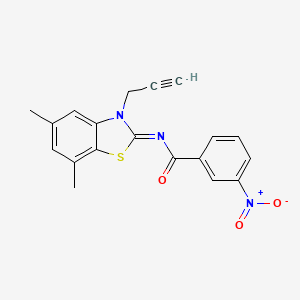
![4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555482.png)
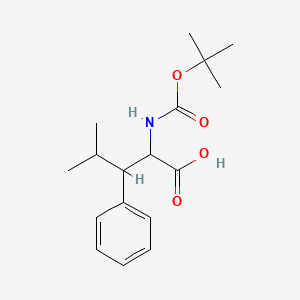
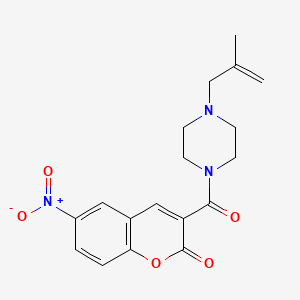
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2555488.png)
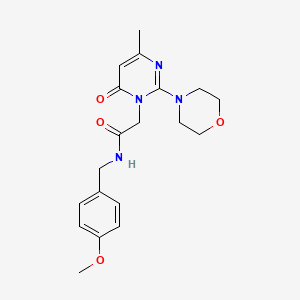
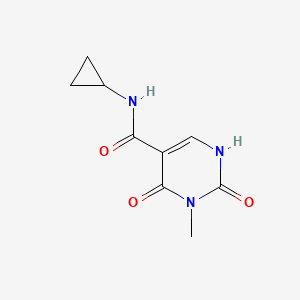
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2555493.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2555500.png)